Enhanced Lipophilicity vs. Methoxymethyl Analog (XLogP3 Δ = +1.3)
The target compound exhibits a computed XLogP3-AA of 2.2, compared to 0.9 for the methoxymethyl analog 4-bromo-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole [1][2]. This difference of +1.3 log units translates to approximately a 20-fold higher partition coefficient, indicating substantially greater membrane permeability potential when used as a fragment or intermediate in medicinal chemistry programs [1][2].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | 4-Bromo-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole: XLogP3-AA = 0.9 |
| Quantified Difference | ΔXLogP3 = +1.3 (target more lipophilic by ~20-fold in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release); no experimental logP available |
Why This Matters
For procurement decisions in lead optimization, higher lipophilicity may improve cell permeability but also requires balancing against solubility and metabolic clearance; the isobutoxymethyl group offers a specific lipophilicity increment not achievable with the methoxymethyl analog.
- [1] PubChem Compound Summary for CID 122170680. 4-Bromo-1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 122170618. 4-Bromo-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole. National Center for Biotechnology Information (2026). View Source
